molecular formula C15H18N2O B2498392 3-methylidene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2309569-48-8

3-methylidene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2498392
CAS No.: 2309569-48-8
M. Wt: 242.322
InChI Key: MFZZARCJPGIRPD-UHFFFAOYSA-N
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Description

3-Methylidene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research. While specific studies on this exact compound are not available, its core structure is closely related to compounds active at the nociceptin/orphanin FQ (NOP) receptor. For instance, research on similar 8-azabicyclo[3.2.1]octane-8-carboxamide derivatives has demonstrated potent and selective agonist activity at the NOP receptor, leading to robust anxiolytic-like effects in rodent models without the side effects typical of other compound classes . The 3-methylidene group presents a unique point for chemical modification and may influence the compound's binding affinity and functional activity. This makes it a valuable chemical tool for probing the structure-activity relationships of the NOP receptor and for investigating its role in complex neurological pathways, including those related to anxiety, stress, and reward. Researchers can utilize this compound to develop novel pharmacophores or as a precursor in the synthesis of more complex molecules targeted at G-protein coupled receptors (GPCRs). This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methylidene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-11-9-13-7-8-14(10-11)17(13)15(18)16-12-5-3-2-4-6-12/h2-6,13-14H,1,7-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZZARCJPGIRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylidene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The reaction conditions often involve the use of rhodium (II) complexes and chiral Lewis acids to achieve high diastereo- and enantioselectivities .

Industrial Production Methods

Industrial production methods for this compound are less commonly reported in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalytic systems, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-methylidene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1.1. Monoamine Reuptake Inhibition

One of the primary applications of 3-methylidene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide is its role as a monoamine reuptake inhibitor. This class of compounds is crucial in the treatment of several psychiatric disorders, including:

  • Depression : Traditional antidepressants often have significant side effects, leading to a demand for safer alternatives. Compounds like this compound may provide a therapeutic option with improved safety profiles compared to older tricyclic antidepressants and selective serotonin reuptake inhibitors (SSRIs) .
  • Anxiety Disorders : The ability to modulate neurotransmitter levels can also benefit patients with anxiety disorders, making this compound a candidate for further exploration in clinical settings .

1.2. Anticancer Activity

Recent studies have indicated that derivatives of 8-azabicyclo[3.2.1]octane, including this compound, may exhibit anticancer properties. For instance, compounds in this class have demonstrated activity against various cancer cell lines, suggesting potential for development as anticancer agents .

Several case studies highlight the efficacy and potential uses of this compound:

3.1. Antidepressant Efficacy

A study investigating the antidepressant effects of similar compounds found that they effectively inhibited the reuptake of serotonin and norepinephrine in vitro, leading to enhanced mood regulation . Such findings support further research into this compound as a viable treatment option.

3.2. Anticancer Research

In vitro studies on derivatives related to 3-methylidene-N-phenyl-8-azabicyclo[3.2.1]octane showed significant growth inhibition against various cancer cell lines, including breast and lung cancer types . This suggests that these compounds could be developed into new anticancer therapies.

Mechanism of Action

The mechanism of action of 3-methylidene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with neurotransmitter receptors, particularly those related to serotonin (5-HT) and dopamine . This interaction can modulate various physiological processes, including mood, appetite, and motor function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Bicyclic Core

3-Oxa vs. 3-Methylidene Derivatives
  • N-(2-Methylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide (): Replaces the 3-methylidene group with an oxygen atom, reducing reactivity but enhancing polarity. The 2-methylphenyl substituent may sterically hinder interactions compared to the target compound’s unsubstituted phenyl group.
  • 3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane (): Features a Boc-protected amine and methylene group, offering insights into synthetic intermediates.
Halogenated Derivatives
  • Methyl 3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate (): Incorporates a 4-iodophenyl group and ester functionality.
Sulfonyl and Trifluoromethyl Modifications
  • 3-(Phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide (): The sulfonyl group enhances electron-withdrawing properties, while the trifluoromethylphenyl substituent boosts lipophilicity (LogP ~3.5). This compound acts as an ELOVL6 inhibitor (IC₅₀ = 0.8 µM), suggesting pharmacological divergence from the target compound .

Carboxamide vs. Ester Functional Groups

Compound Name Functional Group Molecular Weight (g/mol) Key Properties
Target Compound Carboxamide ~294.34 High polarity, H-bond donor
Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate () Ester 259.34 Increased metabolic lability

Bicyclo Ring System Modifications

9-Azabicyclo[3.3.1]nonane Derivatives
Endo vs. Exo Stereochemistry
  • endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride (): The endo configuration positions the hydroxyl group inward, affecting solubility (hydrochloride salt) and receptor accessibility compared to the target’s exo-oriented methylidene .

Biological Activity

3-Methylidene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide, a compound within the tropane alkaloid family, has garnered attention due to its potential biological activities, particularly in neuropharmacology and nematicidal applications. This article synthesizes current research findings, including biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C14H19NC_{14}H_{19}N and a molecular weight of approximately 201.31 g/mol. Its structure features a bicyclic framework that is characteristic of tropane derivatives.

The biological activity of this compound primarily involves interactions with neurotransmitter systems and enzymatic pathways:

  • Acetylcholinesterase Inhibition : This compound has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which enhances cholinergic signaling. This mechanism is crucial in the context of neurodegenerative diseases like Alzheimer's and Parkinson's .
  • Dopamine Modulation : Studies indicate that analogs of this compound can influence dopamine levels in the brain, which is significant for conditions such as Parkinson's disease. In experiments with mice, compounds derived from this structure demonstrated an increase in brain dopamine levels compared to controls .

Neuropharmacological Effects

Research has highlighted the antiparkinsonian properties of related compounds in the azabicyclo[3.2.1]octane series:

  • Case Study on Dopaminergic Activity : A study investigated several analogs for their ability to mitigate drug-induced catatonia in mice. Compounds B and E exhibited significant reductions in catatonic responses and tremors induced by chlorpromazine, suggesting strong dopaminergic activity .

Nematicidal Properties

The compound has also been evaluated for its agricultural applications:

  • Nematicidal Activity : The compound showed good nematicidal effects against Meloidogyne incognita, a significant pest affecting crops. This activity was attributed to its structural similarity to known nematicides within the tropane class .

Enzyme Interactions

The interaction of this compound with various enzymes has been documented:

Enzyme Effect
AcetylcholinesteraseInhibition leading to increased acetylcholine levels
Monoamine oxidasePotential modulation affecting neurotransmitter degradation

Research Findings

Recent studies have provided insights into the structure-activity relationships (SAR) of this compound and its analogs:

  • Synthesis and Evaluation : A series of 8-azabicyclo[3.2.1]octane derivatives were synthesized to evaluate their biological activities, focusing on their anti-Parkinsonism effects .
  • Quantitative Structure–Activity Relationship (QSAR) : Advanced QSAR models have been developed to predict the biological efficacy of new analogs based on their chemical structures .

Q & A

Q. What are the established synthetic routes for 3-methylidene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step pathways, including:

  • Scaffold construction : Enantioselective cyclization to form the 8-azabicyclo[3.2.1]octane core, often using tropinone derivatives as precursors .
  • Functionalization : Introduction of the 3-methylidene group via Wittig or Peterson olefination reactions, requiring anhydrous conditions and catalysts like NaHMDS .
  • Carboxamide coupling : Amide bond formation between the bicyclic amine and phenyl isocyanate, optimized using coupling agents (e.g., HATU) in DMF at 0–5°C .
    Optimization strategies : Adjust reaction temperature (e.g., −78°C for stereocontrol), use high-purity reagents, and employ column chromatography or recrystallization for purification .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm stereochemistry and substituent placement, with key signals for the methylidene proton (δ 5.2–5.6 ppm) and carboxamide carbonyl (δ 165–170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 285.147) and fragmentation patterns .
  • X-ray crystallography : Resolves absolute configuration, particularly for resolving stereochemical ambiguities in the bicyclic core .

Q. What are the primary biological targets reported for structurally related 8-azabicyclo[3.2.1]octane carboxamides?

  • Opioid receptors : Analogues with N-aryl substitutions show µ-opioid receptor affinity (Ki < 50 nM), linked to pain modulation .
  • Monoamine transporters : Derivatives with fluorinated substituents inhibit dopamine transporters (DAT) at sub-nanomolar concentrations, suggesting neuropsychiatric applications .
  • Cancer targets : Carboxamides with heteroaromatic groups (e.g., pyrazole) exhibit cytotoxic activity (IC50_{50} ~10 µM) in breast cancer cell lines via apoptosis induction .

Advanced Research Questions

Q. How do stereochemical variations at the 3-methylidene position influence receptor binding affinities and selectivity patterns?

  • Exo vs. endo isomers : Exo-methylidene configurations enhance steric complementarity with opioid receptor pockets, improving binding by 5–10× compared to endo isomers .
  • Dynamic conformational analysis : Molecular dynamics simulations reveal that substituent orientation affects hydrogen bonding with DAT residues (e.g., Asp79), altering inhibitory potency .
    Methodological approach : Synthesize diastereomers via chiral catalysts, then compare bioactivity using radioligand assays .

Q. What strategies can resolve contradictory bioactivity data between in vitro and in vivo studies for this compound class?

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo, which may explain potency drops .
  • Prodrug design : Mask polar groups (e.g., carboxamide) with ester prodrugs to improve bioavailability, as seen in analogues with 20× higher plasma exposure .
  • Target engagement assays : Use PET tracers (e.g., 11^{11}C-labeled derivatives) to confirm brain penetration and target occupancy in animal models .

Q. What computational methods are validated for predicting the metabolic stability of 3-methylidene-N-phenyl derivatives?

  • In silico tools :
    • CYP450 metabolism prediction : SwissADME identifies vulnerable sites (e.g., methylidene oxidation) using substrate-enzyme docking .
    • QSAR modeling : Correlate logP values (>2.5) with improved metabolic half-lives in human hepatocytes .
      Experimental validation : Combine computational results with LC-MS/MS metabolite identification in hepatic microsomes .

Contradiction Analysis

  • Fluorine vs. methylidene effects : Fluorinated analogues () show higher metabolic stability but lower DAT affinity compared to methylidene derivatives, suggesting a trade-off between pharmacokinetics and target engagement .
  • In vitro vs. in vivo cytotoxicity : Pyrazole-containing carboxamides () show potent in vitro activity (IC50_{50} ~10 µM) but limited efficacy in xenograft models due to poor solubility. Nanoformulation strategies are recommended to bridge this gap .

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